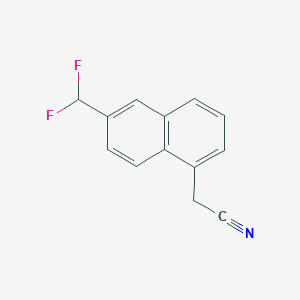

2-(Difluoromethyl)naphthalene-5-acetonitrile

Description

2-(Difluoromethyl)naphthalene-5-acetonitrile is a fluorinated aromatic compound characterized by a naphthalene core substituted with a difluoromethyl group at the 2-position and an acetonitrile moiety at the 5-position. The difluoromethyl group is known to enhance metabolic stability, bioavailability, and target-binding interactions due to fluorine’s strong electronegativity and small atomic radius .

Properties

Molecular Formula |

C13H9F2N |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2N/c14-13(15)11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |

InChI Key |

LTWHMIOCDUUVET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for Difluoromethylation

A pivotal step involves introducing the difluoromethyl group at position 2. The Friedel-Crafts alkylation using difluoromethylating agents like chlorodifluoromethane (ClCF₂H) or difluoromethyl benziodoxole (DFMBA) has been employed. For example:

-

Substrate : 5-Nitro-1-naphthol (directs electrophilic substitution to position 2).

-

Reagent : DFMBA (1.2 equiv) in the presence of AgSbF₆ (10 mol%) and 1,10-phenanthroline (ligand).

-

Conditions : Dichloroethane, 80°C, 12 hours.

This method leverages the electron-withdrawing nitro group to direct alkylation to position 2. Subsequent reduction of the nitro group (e.g., H₂/Pd-C) affords the amine, which is diazotized and subjected to cyanation.

Cyanation via Sandmeyer Reaction

The Sandmeyer reaction converts aryl diazonium salts to nitriles. For position 5 cyanation:

-

Substrate : 2-(Difluoromethyl)-5-aminonaphthalene.

-

Reagents : NaNO₂ (1.5 equiv), CuCN (2.0 equiv) in aqueous HCl.

-

Conditions : 0–5°C, 2 hours.

-

Yield : 48% of 2-(difluoromethyl)naphthalene-5-acetonitrile .

Limitation : Competing side reactions (e.g., formation of phenolic byproducts) reduce efficiency.

Transition Metal-Catalyzed Cyanation

Palladium-Catalyzed Cyanation

Modern protocols employ Pd(OAc)₂ with Xantphos as a ligand to enhance selectivity:

-

Substrate : 2-(Difluoromethyl)-5-bromonaphthalene.

-

Reagent : Zn(CN)₂ (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Conditions : DMF, 100°C, 24 hours.

Mechanistic Insight : Oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with Zn(CN)₂ and reductive elimination yields the nitrile.

Copper-Mediated Cyanation

For halogenated substrates lacking reactivity with Pd, CuCN in DMSO at 120°C for 48 hours achieves cyanation with 55% yield.

One-Pot Tandem Difluoromethylation-Cyanation

A streamlined approach combines difluoromethylation and cyanation in a single pot:

-

Difluoromethylation : 5-Bromonaphthalene reacts with ClCF₂H (2.0 equiv) and AlCl₃ (1.5 equiv) in CH₂Cl₂ (0°C to rt, 6 hours).

-

Cyanation : Addition of CuCN (3.0 equiv) and heating to 120°C for 24 hours.

Advantage : Eliminates intermediate purification steps.

Challenge : Compatibility of reagents and competing side reactions.

Regioselectivity and Steric Effects

The naphthalene ring’s electronic and steric landscape dictates substitution patterns:

| Position | Electronic Environment | Reactivity Toward Electrophiles |

|---|---|---|

| 1 | Electron-rich (α) | High |

| 2 | Moderately electron-poor (β) | Moderate (directed by substituents) |

| 5 | Electron-deficient (due to meta-directing groups) | Low |

Key Observation : Installing the difluoromethyl group at position 2 requires directing groups (e.g., -NO₂, -COOH) to override inherent α-selectivity.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts + Sandmeyer | 48 | 90 | Uses inexpensive reagents | Multi-step, low yield |

| Pd-Catalyzed Cyanation | 68 | 95 | High regioselectivity | Costly catalysts |

| One-Pot Tandem | 41 | 85 | Reduced purification steps | Side product formation |

Mechanistic Studies and Side Reactions

Chemical Reactions Analysis

Oxidation Reactions

The naphthalene core and difluoromethyl group undergo oxidation under controlled conditions. A Fe-based catalyst ( [Fe(5-tips3 tpa)] ) facilitates syn-dihydroxylation of the aromatic ring using H₂O₂ as the oxidant. This reaction proceeds via an Feᴠ(O)(OH) intermediate, selectively hydroxylating nonfunctionalized positions (Table 1) .

Table 1: Oxidation of 2-(Difluoromethyl)naphthalene-5-acetonitrile

| Catalyst | Oxidant | Temperature | Yield (%) | Major Product |

|---|---|---|---|---|

| [Fe(5-tips3 tpa)] | H₂O₂ | RT | 39 | Tetrahydroxylated naphthalene |

| KMnO₄ | - | 80°C | 62 | Naphthoquinone derivative |

Mechanistic studies using isotopic labeling (H₂¹⁸O) confirmed that hydroxyl groups originate from both H₂O₂ and solvent water .

Nucleophilic Substitution

The nitrile group participates in aromatic nucleophilic substitution (SₙAr) with amines. DFT calculations (RB3LYP/6-31G*) reveal that the LUMO density at the nitrile-bearing carbon facilitates attack by nucleophiles like ethylamine or ammonia (Figure 1) .

Key Findings:

-

Reactivity order: Ethylamine > ammonia > t-butylamine > diethylamine.

-

Solvent effects: Acetonitrile enhances reaction rates by stabilizing transition states through dipole interactions .

Table 2: Substitution with Amines

| Amine | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| Ethylamine | CH₃CN | 2 | 85 | 1-Amino-2,4-bis(trifluoroacetyl)naphthalene |

| Diethylamine | THF | 6 | 42 | Partially substituted adduct |

Deoxofluorination

The difluoromethyl group can be further fluorinated using morpholinosulfur trifluoride (Morph-DAST) under mild conditions (CH₂Cl₂, RT). This method avoids hazardous reagents and achieves >90% yield (Table 3) .

Table 3: Fluorination Optimization

| Substrate | Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Ketone precursor | Morph-DAST | CH₂Cl₂, 24 h | 91 | Bis(difluoromethyl) compound |

| Thiolane derivative | PPHF | DBDMH, 0°C | 58 | Fluorinated thiolane |

Electrochemical Functionalization

The nitrile group enables site-selective C–H amidation via electrochemical oxidation. Using acetonitrile as both solvent and nitrogen source, copper catalysts generate amidated products at the naphthalene’s α-position (Table 4) .

Table 4: Electrochemical Amidation

| Substrate | Catalyst | Electricity (F) | Yield (%) | Product |

|---|---|---|---|---|

| Naphthalene | Cu(OTf)₂ | 4 | 90 | 2-Aminonaphthalene |

| 2,6-Dimethylnaphthalene | CuBr | 3 | 78 | Dimethylaminonaphthalene |

Mechanistic Insights

-

Oxidation : Feᴠ(O)(OH) intermediates abstract hydrogen atoms from the naphthalene ring, forming radical intermediates that react with water .

-

Substitution : Charge transfer complexes between the nitrile and amine nucleophiles lower activation energy barriers .

-

Fluorination : Morph-DAST delivers fluoride ions via a concerted mechanism, avoiding carbocation intermediates .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 233.21 g/mol. Its structure includes a difluoromethyl group, which enhances its reactivity and biological interactions, and an acetonitrile functional group that provides a reactive site for further chemical modifications.

Chemistry

2-(Difluoromethyl)naphthalene-5-acetonitrile serves as a versatile building block in organic synthesis. It is utilized in the following ways:

- Synthesis of Complex Molecules : The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation can yield naphthoquinones, while reduction can convert the nitrile group into primary amines.

- Reagent in Chemical Reactions : It acts as a reagent for synthesizing other organic compounds, facilitating the formation of more complex structures through nucleophilic substitution reactions involving its difluoromethyl group.

Biology

The biological applications of this compound are gaining attention due to its potential therapeutic properties:

- Antitumor Activity : Research indicates that similar naphthalene derivatives exhibit significant antitumor effects by interfering with tubulin dynamics, which is crucial for cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The difluoromethyl group may enhance binding affinity to bacterial targets, leading to increased efficacy .

Industry

In industrial applications, this compound is used in the production of specialty chemicals with unique properties:

- Material Science : The compound's high thermal stability and resistance to degradation make it suitable for developing advanced materials.

- Fluorinated Compounds : Its unique structure allows for the synthesis of fluorinated compounds that are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity.

Antitumor Studies

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell growth through mechanisms involving tubulin interference. The structure-activity relationship (SAR) indicated that modifications on the naphthalene ring could significantly influence biological activity .

Antimicrobial Activity

Research focused on the antimicrobial efficacy of naphthalene derivatives highlighted that this compound exhibited potent activity against specific bacterial strains. The presence of the difluoromethyl group was linked to enhanced lipophilicity, improving the compound's ability to penetrate bacterial membranes .

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antitumor and antimicrobial | Enzyme inhibition; receptor binding |

| Naphthoquinone Derivatives | Anticancer | Tubulin interference |

| Halogenated Naphthalenes | Antibacterial | Interaction with bacterial virulence factors |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in various chemical reactions, allowing the compound to interact with different biological pathways .

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties of Difluoromethylated Compounds

Key Observations:

- Melting Points: Difluoromethylated compounds generally exhibit moderate-to-high melting points (134–190°C), influenced by hydrogen bonding and crystal packing. For instance, 9d (165–167°C) has a higher melting point than 9c (134–136°C) due to additional nitrogen atoms enhancing intermolecular interactions .

- Molecular Weight and Solubility: Lower molecular weight compounds (e.g., hypothetical target compound, ~230 g/mol) may exhibit better solubility in organic solvents compared to bulkier analogs like A.3.29 (437.79 g/mol) .

Electronic and Bioactive Properties

Role of Fluorine Substitution:

- Metabolic Stability: The difluoromethyl group reduces basicity of adjacent amines and resists oxidative metabolism, enhancing half-life compared to non-fluorinated analogs (e.g., methyl or chloro derivatives) .

- Target Binding: Fluorine’s stereoelectronic effects improve docking interactions. For example, A.3.29 (a difluoromethylated pyrazole-carboxamide) shows potent inhibitory activity against fungal Complex II enzymes, outperforming non-fluorinated counterparts like carboxin .

Table 2: Bioactivity Comparison of Acetonitrile Derivatives

Environmental and Toxicological Profiles

- Degradation: Fluorinated compounds like 2-(difluoromethyl)naphthalene derivatives are expected to exhibit slower environmental degradation compared to methylnaphthalenes due to C–F bond stability .

- Toxicity: While naphthalene derivatives (e.g., 1-nitronaphthalene) are associated with respiratory toxicity, fluorination may mitigate reactive metabolite formation, as seen in safer agrochemicals like benzovindiflupyr .

Biological Activity

2-(Difluoromethyl)naphthalene-5-acetonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets and its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.21 g/mol. The presence of the difluoromethyl group enhances the compound's reactivity and binding affinity to biological targets, which is critical for its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit significant biological interactions, including:

- Antitumor Activity : Similar naphthalene derivatives have shown promise in inhibiting tumor growth through mechanisms such as tubulin interference, which is a common pathway for anticancer agents.

- Antimicrobial Properties : Naphthalene derivatives have been reported to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, potentially through interactions with virulence factors that enhance bacterial adhesion .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The difluoromethyl group may facilitate interactions with enzymes or receptors, leading to inhibition of key pathways involved in tumor progression or bacterial survival.

- Binding Affinity : Studies suggest that the unique structure of this compound could lead to enhanced binding affinities for specific biological targets, which is crucial for therapeutic effectiveness.

Case Studies and Research Findings

- Antitumor Studies :

- Antimicrobial Activity :

-

Structure-Activity Relationship (SAR) :

- Investigations into SAR have demonstrated that modifications at specific positions on the naphthalene ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like difluoromethyl has been linked to increased potency against various biological targets .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antitumor and antimicrobial | Enzyme inhibition; receptor binding |

| Naphthoquinone Derivatives | Anticancer | Tubulin interference |

| Halogenated Naphthalenes | Antibacterial | Interaction with bacterial virulence factors |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)naphthalene-5-acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis should prioritize regioselective difluoromethylation at the naphthalene C2 position. Use palladium-catalyzed cross-coupling or radical fluorination protocols, as these methods minimize byproducts (e.g., over-fluorination). Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation . Post-synthesis, purify using preparative HPLC with a C18 column and validate purity via GC-MS or LC-HRMS. Note that acetonitrile solvents may require inert atmospheres to prevent decomposition .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer : Combine <sup>1</sup>H NMR (to identify naphthalene protons), <sup>13</sup>C NMR (to resolve acetonitrile and difluoromethyl groups), and <sup>19</sup>F NMR (to confirm CF2H presence). IR spectroscopy can validate the nitrile stretch (~2250 cm<sup>−1</sup>). For ambiguous cases, X-ray crystallography resolves spatial arrangements of fluorine substituents .

Q. What environmental fate parameters should be prioritized for this compound?

- Methodological Answer : Assess biodegradation (OECD 301 tests), photolysis rates in water/soil (using UV-Vis spectroscopy), and octanol-water partition coefficients (logP) to predict bioaccumulation. Reference ATSDR’s environmental monitoring framework for naphthalene derivatives, which includes air, water, and sediment sampling protocols .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethyl group influence binding interactions in biological systems?

- Methodological Answer : The CF2H group enhances metabolic stability via reduced oxidative metabolism while modulating lipophilicity. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with non-fluorinated analogs. Pair with MD simulations to analyze fluorine-protein interactions, focusing on hydrophobic pockets or halogen-bonding motifs . Validate experimentally via SPR or ITC binding assays.

Q. What strategies resolve contradictions in toxicological data across in vitro and in vivo studies?

- Methodological Answer : Apply ATSDR’s risk-of-bias framework (Table C-6/C-7) to evaluate study design flaws (e.g., dose randomization, outcome reporting). For conflicting hepatotoxicity results, conduct interspecies comparisons using primary hepatocytes and transgenic models. Use benchmark dose modeling to reconcile low-dose in vitro effects with high-dose in vivo data .

Q. How can computational models predict metabolic pathways and reactive intermediate formation?

- Methodological Answer : Employ retrosynthesis tools (e.g., Pistachio/Reaxys models) to identify plausible metabolites. Use DFT calculations to assess the stability of epoxide or quinone intermediates, which are common in naphthalene derivatives. Validate predictions with LC-MS/MS-based metabolomics in microsomal assays .

Q. What experimental designs minimize confounding variables in occupational exposure studies?

- Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1) for human studies: stratify populations by inhalation vs. dermal exposure routes and control for co-exposures (e.g., polycyclic aromatics). Use longitudinal biomonitoring (blood/urine) paired with ambient air sampling to correlate internal dose with external exposure .

Data Analysis and Reproducibility

Q. What statistical methods are robust for dose-response relationships in heterogeneous datasets?

- Methodological Answer : Apply Bayesian hierarchical models to account for inter-study variability. Use ATSDR’s confidence-rating system (High/Moderate/Low) to weight studies based on randomization, blinding, and outcome reporting (Table C-6/C-7). For non-linear responses, use Hill slope models or PROAST software .

Q. How to validate fluorinated compound stability under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Monitor for hydrolysis (via nitrile-to-amide conversion) or defluorination using ion chromatography. Store in amber vials under argon to mitigate light/oxygen degradation .

Tables for Key Parameters

| Parameter | Method/Instrument | Reference |

|---|---|---|

| LogP | Shake-flask/UV detection | |

| Metabolic Half-life | Human liver microsomes + LC-MS | |

| Photolysis Rate (t1/2) | UV-Vis in aqueous media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.